Tris(glycidoxypropyldimethylsiloxy)phenylsilane, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

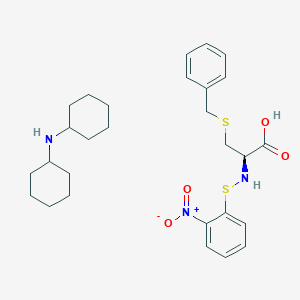

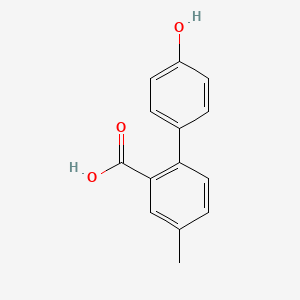

Tris(glycidoxypropyldimethylsiloxy)phenylsilane, 95% is a chemical compound with the molecular formula C30H56O9Si4 . It is a liquid substance and is part of the organosilane chemical family . It is often used as a chemical intermediate .

Molecular Structure Analysis

The molecular structure of Tris(glycidoxypropyldimethylsiloxy)phenylsilane, 95% is represented by the formula C30H56O9Si4 . This indicates that the molecule is composed of 30 carbon atoms, 56 hydrogen atoms, 9 oxygen atoms, and 4 silicon atoms .Physical And Chemical Properties Analysis

Tris(glycidoxypropyldimethylsiloxy)phenylsilane, 95% is a liquid substance . It has a molecular weight of 673.11 g/mol . The compound has a density of 1.05 g/mL at 25°C . The flash point is greater than 110°C , and the melting point is -73°C . The refractive index at 20°C is 1.4742 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Tris(glycidoxypropyldimethylsiloxy)phenylsilane and its derivatives have been central to research focusing on the synthesis and structural analysis of organosilicon compounds. Studies have explored its role as a precursor in the synthesis of complex silane structures, demonstrating its utility in creating compounds with specific molecular symmetries and bonding characteristics. For example, research into the molecular structure of trisilylmethane highlighted the synthesis of tris(phenylsilyl)methane as a precursor, showcasing the intricate structural possibilities offered by utilizing phenylsilane derivatives in chemical reactions (Schmidbaur et al., 1991).

Photolysis and Photochemical Reactions

The photolysis of derivatives of tris(glycidoxypropyldimethylsiloxy)phenylsilane has been a subject of interest, with studies examining the photochemical formation and reactions of silene species. These investigations shed light on the photolytic pathways and the potential for creating various organosilicon compounds through light-induced reactions. The consequential generation of phenyltrimethylsilylsilylenes and their derivatives from tris(trimethylsilyl)phenylsilane in alcohol serves as a notable example of the complexities and applications of photochemistry in organosilicon chemistry (Oka & Nakao, 1990).

Polymer Chemistry and Material Science

Tris(glycidoxypropyldimethylsiloxy)phenylsilane plays a critical role in the development of novel polymeric materials, especially in the synthesis of thermally stable polysiloxanes. These materials, endowed with bulky side chains and reactive glycidoxypropyl substituents, have been synthesized and cross-linked to enhance their thermal stability. Such advancements not only demonstrate the chemical versatility of tris(glycidoxypropyldimethylsiloxy)phenylsilane derivatives but also their significant potential in creating high-performance materials suitable for applications such as fluid separation membranes at elevated temperatures (Kowalewska & Stanczyk, 2003).

Catalysis and Hydrogen Generation

Research into the catalytic properties of tris(glycidoxypropyldimethylsiloxy)phenylsilane derivatives has revealed their efficacy in hydrogen generation and carbon dioxide functionalization. The multifunctional catalysts derived from these compounds have shown remarkable proficiency in facilitating rapid hydrogen release from silanes and the hydrosilylation of carbon dioxide, presenting new avenues for utilizing these materials in sustainable energy and chemical synthesis applications (Sattler & Parkin, 2012).

Safety and Hazards

Tris(glycidoxypropyldimethylsiloxy)phenylsilane, 95% is classified as a skin irritant (Category 2) and serious eye irritant (Category 2A) according to the GHS-US classification . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include wearing protective gloves, clothing, and eye/face protection . If skin irritation occurs, seek medical advice/attention . If in eyes, rinse cautiously with water for several minutes . If eye irritation persists, get medical advice/attention .

Propiedades

IUPAC Name |

bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-[3-(oxiran-2-ylmethoxy)propyl]-phenylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O8Si3/c1-37(2,16-8-13-29-19-25-22-32-25)35-39(28-11-6-5-7-12-28,18-10-15-31-21-27-24-34-27)36-38(3,4)17-9-14-30-20-26-23-33-26/h5-7,11-12,25-27H,8-10,13-24H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNARBHBAKRUSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCOCC1CO1)O[Si](CCCOCC2CO2)(C3=CC=CC=C3)O[Si](C)(C)CCCOCC4CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O8Si3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(glycidoxypropyldimethylsiloxy)phenylsilane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B6356943.png)